2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone core, a piperidine ring, and a substituted pyridine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Pyridine Moiety:
Formation of the Pyridazinone Core: The pyridazinone core is formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkage and the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyridazinone core or the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups on the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ilaprazole: A proton pump inhibitor with a similar pyridine moiety.
Rabeprazole: Another proton pump inhibitor with structural similarities.
Uniqueness
What sets 2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one apart is its combination of a pyridazinone core with a piperidine ring and a substituted pyridine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-4-2-8-19-18(14)25-13-15-6-10-21(11-7-15)17(24)12-22-16(23)5-3-9-20-22/h2-5,8-9,15H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECCISZTCLKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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